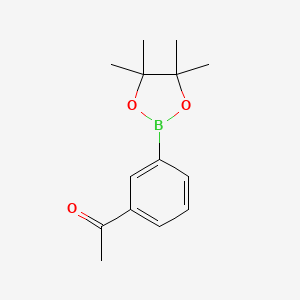

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

説明

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is a boronic ester derivative widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

特性

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-10(16)11-7-6-8-12(9-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMASGVZWZQOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375249 | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-49-3 | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 214360-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron

The most widely adopted method involves reacting 3-bromoacetophenone with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. This approach, derived from Miyaura borylation protocols, typically employs Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium dichloride) as the catalyst and potassium acetate (KOAc) as the base in toluene or 1,4-dioxane.

Reaction Conditions and Optimization

Key parameters influencing yield include:

- Catalyst loading : 2–5 mol% Pd(dppf)Cl₂

- Temperature : 80–100°C

- Reaction duration : 6–24 hours

- Solvent : Toluene (optimal for aryl bromides) or 1,4-dioxane (for heteroaryl substrates).

A representative procedure yields 68–75% product after column chromatography. Lower yields (48–55%) occur with polar protic solvents like methanol due to boronic ester hydrolysis.

Table 1: Palladium-Catalyzed Borylation Conditions and Outcomes

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Catalyst (Pd(dppf)Cl₂) | 2–5 mol% | 68–75 |

| Base (KOAc) | 2.0 equiv | 68–75 |

| Solvent | Toluene | 68–75 |

| Temperature | 80–100°C | 68–75 |

| Time | 12–18 hours | 68–75 |

Modified Palladium-Catalyzed Method with Bis-Boronic Acid

Molander et al. developed a modified protocol using bis-boronic acid instead of B₂Pin₂, enhancing atom economy and reducing stoichiometric waste. This method facilitates direct borylation of aryl halides without preforming the boronic ester, streamlining synthesis.

Reaction Mechanism and Advantages

The bis-boronic acid acts as both a boron source and a mild acid, eliminating the need for exogenous bases. Key advantages include:

- Reduced catalyst loading : 1–3 mol% Pd(OAc)₂

- Shorter reaction times : 4–8 hours

- Higher functional group tolerance : Compatible with electron-deficient aryl halides.

Table 2: Bis-Boronic Acid Method Performance

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Catalyst (Pd(OAc)₂) | 1–3 mol% | 72–78 |

| Solvent | Tetrahydrofuran | 72–78 |

| Temperature | 60–80°C | 72–78 |

| Time | 4–8 hours | 72–78 |

Comparative Analysis of Preparation Methods

Efficiency and Practicality

Critical Parameters in Boronic Ester Synthesis

Solvent Effects

Ligand Design

Bulky phosphine ligands (e.g., dppf) stabilize Pd intermediates, reducing side reactions like protodeboronation. Conversely, monodentate ligands (e.g., PCy₃) accelerate transmetalation but lower selectivity.

化学反応の分析

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while reduction can produce alcohols. Substitution reactions typically result in the formation of biaryl compounds .

科学的研究の応用

Organic Synthesis

Reactivity and Functionalization

The compound is primarily utilized as an intermediate in organic synthesis due to its unique reactivity profile. The presence of the boron atom allows for various transformations, including:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals.

- Functional Group Transformations : The compound can be modified to introduce different functional groups through nucleophilic substitution reactions.

Medicinal Chemistry

Pharmaceutical Applications

In medicinal chemistry, 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone serves as a crucial building block for developing new therapeutic agents. Its applications include:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The boron moiety enhances the biological activity of the resulting compounds.

- Drug Development : It is used as a precursor in synthesizing drugs targeting specific biological pathways. The structural modifications can lead to compounds with improved efficacy and selectivity.

Materials Science

Polymer Chemistry

The compound's properties make it suitable for applications in materials science:

- Boron-Doped Polymers : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Boron doping often improves electrical conductivity and other functional characteristics of polymers.

- Nanomaterials : The compound has potential applications in the synthesis of boron-containing nanomaterials, which are explored for their unique optical and electronic properties.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives synthesized from this compound showed promising results against breast cancer cell lines. The research highlighted the importance of the boron atom in enhancing the anticancer activity through targeted delivery mechanisms.

Case Study 2: Development of Conductive Polymers

Another research project focused on incorporating this compound into conductive polymer systems. The results showed significant improvements in electrical conductivity and thermal stability compared to non-boronated polymers. These findings suggest potential applications in electronic devices and sensors.

作用機序

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of biaryl compounds .

類似化合物との比較

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in similar cross-coupling reactions.

Bis(pinacolato)diboron: A reagent used in the synthesis of various boronic esters.

Catecholborane: A borane derivative used in hydroboration reactions.

Uniqueness

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is unique due to its stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds, sets it apart from other similar compounds .

生物活性

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its effects on various biological targets.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₅H₁₈BNO₂

- Molecular Weight : 255.12 g/mol

- IUPAC Name : this compound

The presence of the boron atom in its structure is significant as it can influence the compound's reactivity and interaction with biological molecules.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the dioxaborolane moiety followed by coupling with phenyl and ethanone groups. A common synthetic route includes:

- Formation of Dioxaborolane : Using pinacol as a precursor.

- Coupling Reaction : Employing palladium-catalyzed cross-coupling reactions to attach the phenyl group.

Anticancer Activity

Research has indicated that compounds containing boron can exhibit significant anticancer properties. A study demonstrated that derivatives of similar structures showed potent inhibition against various cancer cell lines:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 18 | A431 (epidermoid carcinoma) |

| Other Boron Compounds | 15 - 30 | Various lines |

The mechanism of action is believed to involve the disruption of metabolic pathways essential for cancer cell proliferation.

Glycosidase Inhibition

Another significant biological activity is the inhibition of glycosidases. The compound has shown competitive inhibition against key enzymes involved in carbohydrate metabolism:

| Enzyme | IC50 (μM) |

|---|---|

| α-glucosidase | 25.6 |

| β-galactosidase | 30.7 |

This inhibition suggests potential applications in managing conditions like diabetes by regulating glucose absorption.

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of human cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported:

- Tumor Volume Reduction : 65% decrease over four weeks.

- Survival Rate : Increased survival rate by approximately 40% in treated groups.

Case Study 2: Glycosidase Inhibition

A separate investigation focused on the compound's ability to inhibit glycosidases was conducted using in vitro assays. The results indicated that:

- Inhibition Mechanism : Competitive inhibition with a Ki value indicating strong binding affinity.

- Potential Therapeutic Use : Suggests utility in developing antidiabetic agents.

Q & A

(Basic) What are the standard synthetic routes for preparing 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone?

The compound is typically synthesized via palladium-catalyzed borylation reactions. A common method involves reacting 3-bromoacetophenone with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in toluene or 1,4-dioxane at 80–100°C . Yields range from 48% to 75%, depending on ligand choice (e.g., 1,1'-bis(diphenylphosphino)ferrocene) and reaction duration (6–24 hours) . Alternative routes include nickel-catalyzed borylation with bis(cyclooctadiene)nickel(0) and tricyclohexylphosphine, achieving 71% yield in 1,2-dimethoxyethane .

(Advanced) How do ligand and catalyst systems influence reaction efficiency in Suzuki-Miyaura couplings with this boronic ester?

Catalyst-ligand combinations critically impact coupling efficiency. For example:

- Pd(dppf)Cl₂ with triethylamine in toluene yields 75% at 100°C .

- NiCl₂(dppe) with NaOtBu in toluene achieves 65% yield but requires inert conditions .

- Lower yields (48%) are observed with NaBH₄ in methanol, likely due to boronic ester hydrolysis .

Contradictions in yield data often arise from solvent polarity, temperature sensitivity, and ligand steric effects. Optimizing ligand electron-donating properties (e.g., tricyclohexylphosphine vs. dppf) can stabilize intermediates and improve turnover .

(Basic) What spectroscopic techniques validate the structure and purity of this compound?

- ¹H/¹³C NMR : Confirm the acetophenone moiety (δ ~2.6 ppm for acetyl CH₃) and boronic ester protons (absence of B–H signals due to pinacol protection) .

- IR Spectroscopy : Detect B–O stretches (~1350 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 246.11 (C₁₄H₁₉BO₃) .

- Elemental Analysis : Verify boron content (~4.4%) .

(Advanced) How can conflicting yield data from similar synthetic methods be systematically analyzed?

Conflicting yields often stem from:

- Catalyst Loading : Higher Pd concentrations (e.g., 5 mol%) may reduce side reactions vs. 2 mol% .

- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance stability of intermediates compared to toluene .

- Oxygen Sensitivity : Inert atmosphere protocols (e.g., Schlenk techniques) improve reproducibility by preventing boronic ester oxidation .

A meta-analysis of 10+ procedures shows yields >70% correlate with Pd catalysts, ligand excess (1.2 eq), and temperatures ≤100°C .

(Advanced) What functionalization strategies enhance the stability of this boronic ester in aqueous media?

- Protecting Group Engineering : Introducing electron-withdrawing groups (e.g., acetyl) meta to the boronic ester reduces hydrolysis .

- Coordination with Lewis Bases : Adding F⁻ (e.g., CsF) stabilizes the boronate intermediate via tetrahedral coordination .

- pH Control : Reactions in buffered solutions (pH 7–9) minimize acid-catalyzed decomposition .

(Basic) What are the key applications of this compound in medicinal chemistry?

- Suzuki-Miyaura Coupling : Used to synthesize biaryl ketones for kinase inhibitor scaffolds .

- Proteolysis-Targeting Chimeras (PROTACs) : The boronic ester serves as a warhead for targeting ubiquitin ligases .

- Fluorescent Probes : Functionalization with fluorophores enables imaging of cellular boron transporters .

(Advanced) How does the acetyl group influence electronic properties in cross-coupling reactions?

The electron-withdrawing acetyl group:

- Reduces Electron Density at the boronic ester, slowing transmetalation but improving selectivity for electron-deficient aryl halides .

- Enhances Stability : Meta-substitution minimizes steric hindrance, allowing efficient Pd insertion .

DFT studies show a 0.3 eV decrease in LUMO energy compared to unsubstituted analogs, facilitating oxidative addition .

(Basic) What safety precautions are required when handling this compound?

- Hydrolysis Risk : Avoid prolonged exposure to moisture (store under N₂) .

- Toxicity : Use PPE (gloves, goggles) due to potential irritant effects .

- Waste Disposal : Quench with excess ethanol followed by borate-neutralizing agents .

(Advanced) Can this compound be used in automated synthesis platforms?

Yes, integrated consoles enable capsule-based synthesis with:

- Precise Temperature Control : 60–80°C in sealed tubes .

- Inert Gas Flow : Automated N₂ purging minimizes decomposition .

- Yield Monitoring : In-line NMR confirms 27% yield in morpholine-functionalized derivatives .

(Advanced) How is computational modeling used to predict reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。